molecular formula C15H15Cl2NO2S B7499323 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide

Cat. No.: B7499323
M. Wt: 344.3 g/mol
InChI Key: UCSQEQQOOWNZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of chloride transport and has been shown to have a variety of effects on biological systems.

Mechanism of Action

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels. It binds to the extracellular surface of these proteins and blocks the movement of chloride ions across the membrane. This compound has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC). The exact mechanism of action of this compound is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of this compound and a specific amino acid residue on the chloride transporter or channel.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of chloride transporters and channels, which can lead to changes in cell volume, pH, and ion balance. This compound has also been shown to modulate the activity of other ion channels, including potassium and calcium channels. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a widely used tool in scientific research, and it has several advantages for lab experiments. It is a potent and selective inhibitor of chloride transporters and channels, which allows researchers to study the role of chloride transport in biological systems. This compound is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of chloride transporters and channels. Another area of interest is the study of the role of chloride transport in disease states, such as cystic fibrosis and epilepsy. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in relation to its anti-inflammatory and anti-tumor properties.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has been used extensively in scientific research to study the role of chloride transport in biological systems. Its synthesis method is relatively simple, and it has several advantages for lab experiments. This compound is a potent inhibitor of chloride transporters and channels, and it has a variety of biochemical and physiological effects on biological systems. There are several future directions for research on this compound, including the development of new compounds and the study of its effects in disease states.

Synthesis Methods

The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,4-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The synthesis of this compound is relatively simple and has been well established in the literature.

Scientific Research Applications

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used extensively in scientific research to study the role of chloride transport in biological systems. It has been shown to inhibit the activity of chloride channels and transporters, which are involved in a variety of physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. This compound has been used to study the role of chloride transport in various tissues, including the brain, heart, and kidney.

Properties

IUPAC Name

4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-9-4-5-14(10(2)6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSQEQQOOWNZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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